5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
5-fluoro-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.2ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4H2,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMQUVWUSKEPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=N2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically follows a nucleophilic aromatic substitution (SNAr) pathway on a halogenated pyrimidine precursor, often 2,4-dichloropyrimidine or 2-chloro-5-fluoropyrimidine derivatives. The key steps include:
- Halogenated Pyrimidine Intermediate Preparation: Starting from pyrimidine derivatives, selective halogenation introduces chlorine and fluorine atoms at specific positions (e.g., 2-chloro-5-fluoropyrimidine).
- Nucleophilic Substitution with Piperidin-4-amine: The 2-chloropyrimidine moiety undergoes substitution by piperidin-4-amine under controlled conditions to yield the N-(piperidin-4-yl)pyrimidin-2-amine scaffold.
- Salt Formation: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl in ethanol, enhancing stability and solubility.
Detailed Preparation Methodologies
Preparation of Halogenated Pyrimidine Intermediate
- Starting Material: 2,4-Dichloropyrimidine or 2-chloro-5-fluoropyrimidine is commonly used as the electrophilic precursor.
- Halogenation: Fluorination at the 5-position can be achieved via selective fluorinating agents or by starting from commercially available fluorinated pyrimidines.
- Purification: The halogenated intermediates are purified by recrystallization or chromatography to ensure high purity for subsequent substitution.
Nucleophilic Aromatic Substitution with Piperidin-4-amine
- Reaction Conditions: The substitution is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dioxane under inert atmosphere (nitrogen or argon).
- Base Catalysis: Bases like cesium carbonate or potassium carbonate facilitate the displacement of chlorine by the nucleophilic piperidin-4-amine.
- Temperature: Elevated temperatures ranging from 80°C to 150°C, sometimes assisted by microwave irradiation, accelerate the reaction.
- Reaction Time: Typically 1–3 hours depending on the scale and heating method.
- Workup: The reaction mixture is cooled, diluted with water, and extracted with organic solvents (e.g., dichloromethane). The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
Formation of Dihydrochloride Salt
- Salt Formation: The free base is treated with gaseous HCl or aqueous HCl in ethanol to precipitate the dihydrochloride salt.
- Isolation: The salt is filtered, washed with cold ether or ethanol, and dried under vacuum.
- Characterization: The dihydrochloride salt is characterized by melting point, NMR, MS, and elemental analysis.
Representative Synthetic Scheme
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine + Selective fluorination agent | 2-Chloro-5-fluoropyrimidine | 75–85 | Purified by recrystallization |
| 2 | 2-Chloro-5-fluoropyrimidine + Piperidin-4-amine, Cs2CO3, DMF, 120°C, 2 h | 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine (free base) | 70–80 | Microwave irradiation can improve yield |
| 3 | Free base + HCl gas in EtOH | This compound | >90 | Salt formation improves stability |
Research Findings and Optimization
- Microwave-Assisted Synthesis: Microwave irradiation under nitrogen atmosphere at 130–150°C for 1 hour significantly reduces reaction time and improves yield and purity of the substitution step compared to conventional heating.
- Base Selection: Cesium carbonate is preferred due to its strong basicity and solubility in organic solvents, facilitating efficient nucleophilic substitution.
- Solvent Effects: Polar aprotic solvents such as DMF or dioxane are optimal for SNAr reactions on pyrimidines, enhancing nucleophilicity and solubility of reactants.
- Salt Stability: Conversion to dihydrochloride salt enhances the compound’s shelf-life and aqueous solubility, which is critical for pharmaceutical applications.
Experimental Notes
- Strict exclusion of moisture and oxygen is recommended during substitution reactions to prevent hydrolysis and side reactions.
- Purification by silica gel chromatography using dichloromethane/methanol mixtures (ratios from 100:1 to 50:1) is effective in isolating pure products.
- Mass spectrometry confirms molecular weight and purity, with expected m/z values matching calculated masses for protonated molecular ions.
Summary Table of Key Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Starting halogenated pyrimidine | 2,4-Dichloropyrimidine or 2-chloro-5-fluoropyrimidine | Essential electrophilic precursor |
| Nucleophile | Piperidin-4-amine | Provides piperidinyl substitution |
| Base | Cesium carbonate (Cs2CO3) | Facilitates chlorine displacement |
| Solvent | DMF or dioxane | Enhances nucleophilicity and solubility |
| Temperature | 120–150°C (microwave or oil bath) | Accelerates reaction rate |
| Reaction time | 1–3 hours | Sufficient for completion |
| Salt formation | HCl gas in ethanol | Stabilizes compound as dihydrochloride |
| Purification | Silica gel chromatography (DCM/MeOH) | Yields pure compound |
| Yield | 70–85% (intermediate), >90% (salt formation) | Efficient synthesis |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include silver fluoride for fluorination, sodium nitrite for diazotization, and various organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions typically yield fluorinated pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to the inhibition of key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Group Analysis
Halogen Substitution :
- The 5-fluoro group in the reference compound enhances electronegativity and binding affinity compared to 5-chloro analogues (e.g., 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride) . Chlorine’s larger size may sterically hinder interactions in biological targets.
- Dual halogenation (e.g., 2-Cl and 5-F in 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine) increases polarity but may reduce metabolic stability .
Amine Ring Variations :
- Piperidine (6-membered ring) : Provides conformational flexibility and improved solubility in dihydrochloride form .
- Pyrrolidine (5-membered ring) : Reduces steric bulk (e.g., (S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride) but may limit binding pocket compatibility .
Aromatic Core Modifications :
- Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms enable hydrogen bonding with biological targets, whereas pyridine’s single nitrogen may alter electron distribution .
Biological Activity
5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a fluorinated pyrimidine derivative with significant potential in medicinal chemistry. Its molecular formula is CHClFN, and it exhibits various biological activities, particularly in the fields of oncology and virology. The compound's structure allows it to interact with specific molecular targets, making it a candidate for further research and development.
The biological activity of this compound is primarily attributed to its ability to bind to key proteins and enzymes involved in disease processes. The presence of the fluorine atom enhances its binding affinity, which can lead to the inhibition of target enzymes or receptors. This mechanism is crucial for its potential applications in treating various diseases, including cancer and viral infections .
Anticancer Properties
Recent studies have demonstrated the compound's efficacy against cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, with IC values significantly lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU). Specifically, one study reported IC values of 0.87–12.91 μM for MCF-7 and 1.75–9.46 μM for MDA-MB-231 cells, indicating a strong potential as an anticancer agent .
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. This dual activity makes it a versatile candidate for drug development in both oncology and infectious diseases.
Case Studies
- Anticancer Efficacy : In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase pathways. The compound was noted to increase caspase 9 levels significantly when compared to controls, suggesting a mechanism that promotes programmed cell death .
- Toxicity Profile : Toxicity assessments in animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile that warrants further investigation for clinical applications .
- Pharmacokinetics : The pharmacokinetic profile shows a clearance rate of 82.7 ± 1.97 mL/h/kg and an oral bioavailability of 31.8% after administration, highlighting its potential for effective oral delivery as a therapeutic agent .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC (μM) | Observations |
|---|---|---|---|
| Anticancer | MCF-7 | 0.87–12.91 | Induces apoptosis via caspase activation |
| Anticancer | MDA-MB-231 | 1.75–9.46 | Strong growth inhibition compared to 5-FU |
| Antiviral | Viral Replication Assays | TBD | Potential inhibition of viral enzymes |
| Toxicity | Kunming Mice | >2000 | No acute toxicity observed |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride?
The synthesis of this compound can be approached through multi-step organic reactions. A plausible route involves:
- Step 1 : Coupling a fluorinated pyrimidine core (e.g., 5-fluoropyrimidin-2-amine) with a piperidin-4-ylamine derivative via nucleophilic substitution or Buchwald-Hartwig amination.
- Step 2 : Salt formation using hydrochloric acid to generate the dihydrochloride form, improving solubility for biological assays.
Key reagents include Na(OAc)₃BH for reductive amination (common in piperidine functionalization) and trifluoroacetic acid for deprotection steps . Purification methods like column chromatography (silica gel, methanol/DCM gradients) and recrystallization are critical to isolate the dihydrochloride salt.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. A purity threshold of ≥95% is typical for biological studies .
- Structural Confirmation : Employ - and -NMR to verify the pyrimidine ring, fluorine substituent, and piperidine moiety. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]) .
- Salt Verification : Elemental analysis (C, H, N, Cl) quantifies the dihydrochloride stoichiometry.
Q. What strategies optimize solubility and stability for in vitro assays?
- Solubility : Test solvents like DMSO (stock solutions) or PBS (pH 7.4) with sonication. The dihydrochloride form enhances aqueous solubility compared to the free base .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Lyophilization improves long-term storage .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities?
Structural discrepancies (e.g., polymorphism, solvate forms) may explain varying bioactivity. For example:
- X-ray Crystallography : Determine the compound’s conformation, hydrogen bonding (e.g., N–H⋯Cl interactions in the dihydrochloride form), and dihedral angles between the pyrimidine and piperidine moieties. These parameters influence receptor binding .
- Polymorph Screening : Use solvent evaporation or slurry methods to identify stable crystalline forms. Compare their dissolution rates and bioactivity in cell-based assays .
Q. What experimental design considerations are critical for assessing kinase inhibition or receptor binding?
- Assay Conditions :
- Use recombinant kinases (e.g., EGFR, PI3K) with ATP-concentration-matched controls.
- Include orthogonal assays (e.g., SPR for binding kinetics and cell viability for functional inhibition) to validate target engagement .
- Data Contradictions : If IC values conflict between studies, evaluate variables like assay pH, temperature, or impurities (e.g., residual solvents from synthesis) .
Q. How can computational methods predict off-target interactions or metabolic pathways?
- Molecular Docking : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes or transporters (e.g., P-gp). Focus on the fluorine atom’s electronegativity and the piperidine’s basicity .
- Quantum Chemical Calculations : Calculate reaction pathways for metabolic oxidation (e.g., N-dealkylation of the piperidine ring) using density functional theory (DFT) .
- Machine Learning : Train models on PubChem datasets to predict solubility-toxicity trade-offs .
Methodological Notes
- Synthesis Optimization : Replace trial-and-error approaches with ICReDD’s computational-experimental feedback loop to identify optimal reaction conditions (e.g., solvent, catalyst) .
- Data Reproducibility : Adopt standardized protocols (e.g., NIH guidelines for dose-response assays) and share raw data in repositories like IUCr for crystallographic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
